

Validating GPR68 Selectivity: A Comparative Guide to Ogerin Analogue 1

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Compound of Interest

Compound Name: *Ogerin analogue 1*

Cat. No.: *B15605486*

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The G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and neurological disorders. Its activation by extracellular acidosis makes it a compelling therapeutic target. Ogerin was identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to protons. This guide provides a comparative analysis of **Ogerin analogue 1** (MS48107), a more potent and selective successor to Ogerin, to aid researchers in validating its GPR68 selectivity.

Comparative Selectivity Profile

To objectively assess the selectivity of **Ogerin analogue 1** (MS48107), its activity at GPR68 and a panel of off-target receptors are compared with the parent compound, Ogerin, and a non-selective modulator, Lorazepam.

| Compound | Target | Assay Type | Potency / Affinity | Off-Target(s) | Off-Target Affinity (Ki) | Reference |
|-----------------------------|--------------------------------|----------------------|--|------------------------|--------------------------|-----------|
| Ogerin analogue 1 (MS48107) | GPR68 | cAMP Assay | ~33-fold > Ogerin | 5-HT2B Receptor | 219 nM (antagonist) | [1] |
| MT1 Receptor | 5900 nM (weak agonist) | [1] | | | | |
| MT2 Receptor | 1100 nM (weak partial agonist) | [1] | | | | |
| Ogerin | GPR68 | Calcium Mobilization | pEC50 = 6.83 | Adenosine A2A Receptor | 220 nM (antagonist) | |
| Lorazepam | GPR68 | Functional Assays | Positive Allosteric Modulator (μ M range) | GABA-A Receptor | High Affinity (nM range) | [2][3][4] |

Key Observations:

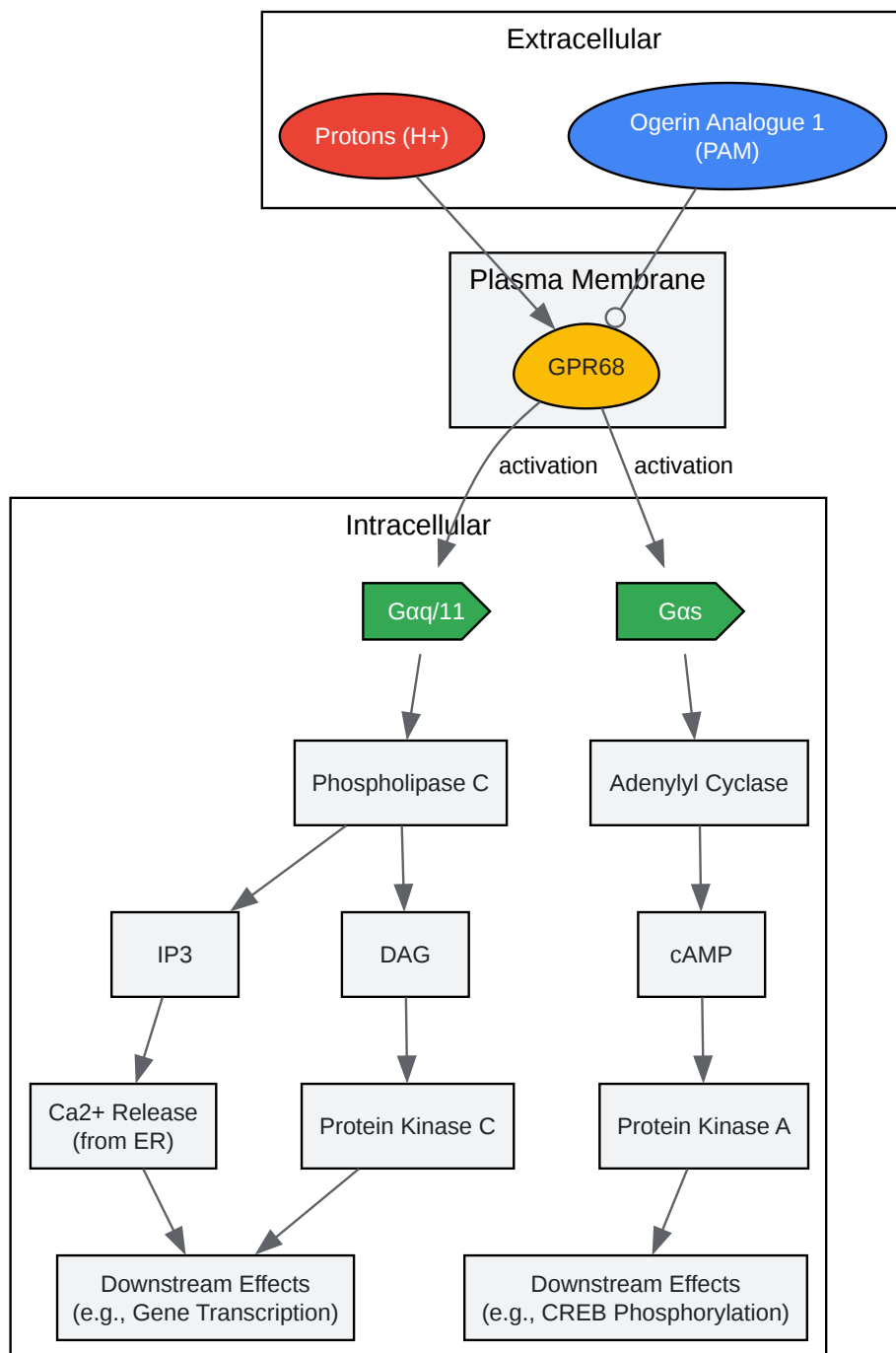
- **Ogerin analogue 1** (MS48107) demonstrates a significantly enhanced allosteric activity at GPR68 compared to Ogerin.[1]
- While exhibiting high selectivity, MS48107 does show some moderate affinity for the 5-HT2B receptor, where it acts as an antagonist. Its activity at melatonin receptors (MT1 and MT2) is considerably weaker.
- Ogerin, the parent compound, also displays good selectivity but has a known off-target interaction with the adenosine A2A receptor.

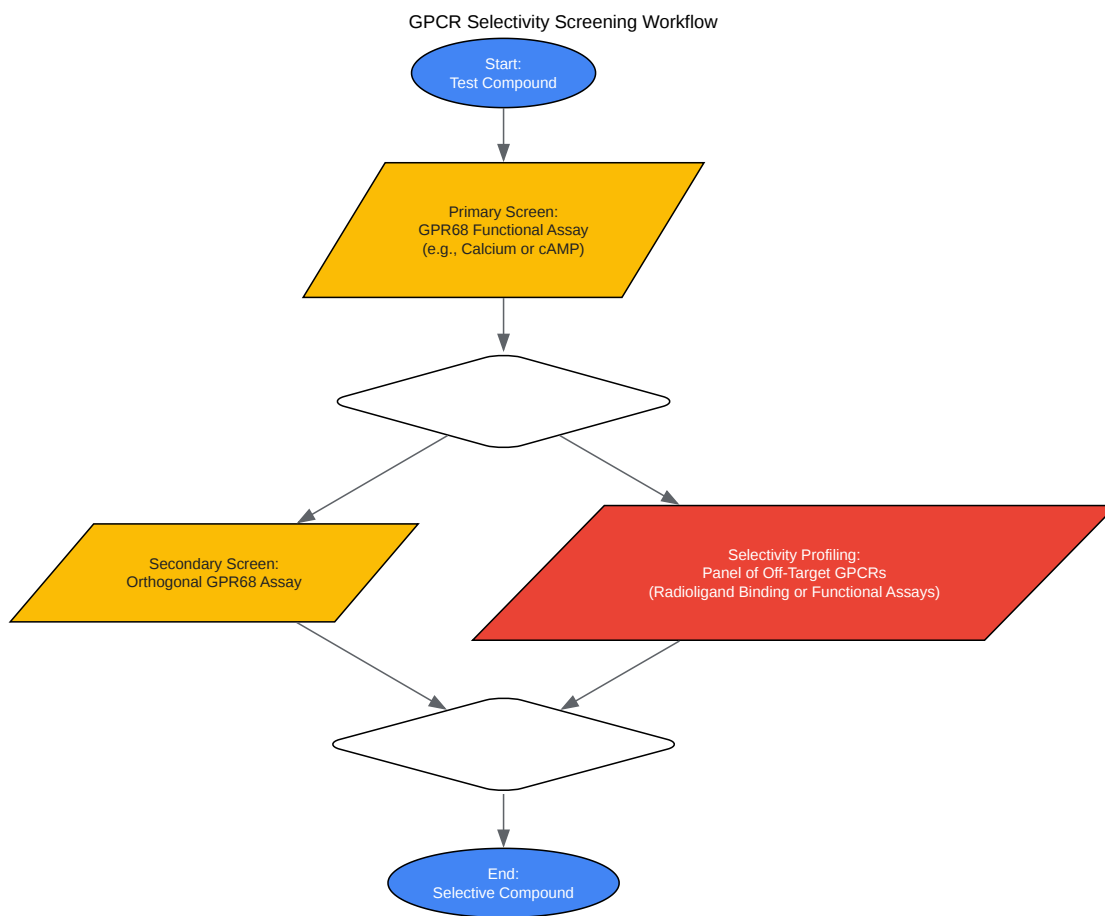
- Lorazepam, a known benzodiazepine, acts as a non-selective positive allosteric modulator of GPR68.^[2]^[3] Its primary, high-affinity target is the GABA-A receptor, highlighting the importance of screening against relevant central nervous system targets when evaluating GPR68 modulators.^[5]^[6]

GPR68 Signaling and Assay Workflow

To understand the experimental validation of these compounds, it is crucial to visualize the underlying signaling pathways and the general workflow for assessing selectivity.

GPR68 Signaling Pathway





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